Product packaging for 3-Bromo-1-cyclopentyl-1H-pyrazole(Cat. No.:CAS No. 1354704-70-3)

3-Bromo-1-cyclopentyl-1H-pyrazole

Cat. No.: B2688383
CAS No.: 1354704-70-3
M. Wt: 215.094
InChI Key: UXCZGGAGFUPOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-1-cyclopentyl-1H-pyrazole is a valuable halogenated heterocyclic building block designed for advanced organic synthesis and medicinal chemistry research. The bromine atom at the 3-position and the cyclopentyl group on the nitrogen atom make this compound a versatile intermediate for constructing complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations. Pyrazole derivatives are a pharmacologically significant scaffold, present in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties . The presence of this nucleus in established drugs like the anti-inflammatory Celecoxib and the antipsychotic CDPPB underscores its therapeutic relevance . As a strategically functionalized pyrazole, this brominated derivative is particularly useful in preparing fused bicyclic systems and for further functionalization to create diverse chemical libraries for biological screening . Its primary research value lies in its application as a key precursor in designing and synthesizing novel bioactive molecules and in material science for developing compounds with unique photophysical properties . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2 B2688383 3-Bromo-1-cyclopentyl-1H-pyrazole CAS No. 1354704-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCZGGAGFUPOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Conditions Optimization:the Choice of Reaction Parameters Plays a Crucial Role in Controlling the Regioisomeric Ratio.

Base: The nature of the base used for the deprotonation of the pyrazole (B372694) can influence the site of alkylation. The use of different bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) can lead to different regioisomeric ratios. For instance, in the alkylation of some indazoles (a related bicyclic system), NaH in THF has been shown to provide high N-1 selectivity.

Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazole anion and the electrophile, thereby influencing the regioselectivity. Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (B52724) (MeCN) are commonly used, and the optimal solvent is often determined empirically for a specific reaction.

Temperature: Reaction temperature can also impact the regioisomeric outcome. In some cases, lower temperatures can enhance selectivity.

Separation and Characterization of Regioisomers:in Cases Where the Formation of a Mixture of Regioisomers is Unavoidable, Efficient Separation and Characterization Techniques Are Essential.

Transformations Involving the Bromine Atom at the 3-Position

The bromine atom at the C-3 position of the pyrazole ring is a key functional group that enables a variety of synthetic transformations. This halogen serves as a valuable handle for introducing new carbon-carbon and carbon-heteroatom bonds, making it a focal point for derivatization.

Nucleophilic Substitution Reactions

The carbon-bromine bond at the 3-position of the pyrazole ring is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by various nucleophiles. libretexts.org This type of reaction provides a direct method for introducing a range of functional groups onto the pyrazole core. The electron-deficient nature of the carbon atom attached to the bromine, a result of the halogen's electronegativity, makes it an electrophilic center. libretexts.org Electron-rich species, or nucleophiles, are drawn to this center, initiating the substitution. libretexts.org

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The success of these substitutions often depends on the reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile and any catalyst employed. For instance, a protocol for the formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with various azoles, including pyrazoles, has been developed, showcasing the utility of this approach for creating N-cyclopropyl heterocycles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 3-position of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a widely used method for forming new carbon-carbon bonds. The reaction of 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid has been shown to produce the corresponding 4-phenyl-substituted product in high yield. researchgate.net The choice of catalyst, ligands, and base is crucial for the success of the Suzuki-Miyaura coupling. wikipedia.orgresearchgate.net For instance, Pd(OAc)2 has been found to be a highly efficient catalyst for the coupling of heteroaryl halides with potassium aryltrifluoroborates in aqueous systems. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the pyrazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is particularly valuable for the synthesis of alkynyl-substituted pyrazoles, which are important intermediates in medicinal chemistry and materials science.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of the bromopyrazole with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile method for vinylation. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Microwave-assisted Heck reactions have been shown to be efficient for the coupling of brominated benzofuranyl pyrazoles with various terminal olefins in aqueous media. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Reagents Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)2, Base Aryl-substituted pyrazole
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base Alkynyl-substituted pyrazole
Heck Alkene Pd catalyst, Phosphine ligand, Base Vinyl-substituted pyrazole

Reductive Transformations

The bromine atom at the 3-position can be removed through reductive dehalogenation. This transformation is useful when the bromine atom is no longer needed in the final target molecule or when it serves as a temporary directing group. Common methods for reductive dehalogenation include catalytic hydrogenation using a palladium catalyst and a hydrogen source, or treatment with a reducing agent such as sodium borohydride (B1222165) in the presence of a catalyst.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The bromine atom can be utilized to form organometallic intermediates, which are highly reactive and can be used to form new carbon-carbon bonds.

Grignard Reagents: Treatment of this compound with magnesium metal can lead to the formation of the corresponding Grignard reagent. This organomagnesium compound is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce new alkyl or aryl groups.

Organolithiums: Alternatively, lithium-halogen exchange can be achieved by treating the bromopyrazole with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated pyrazole is also a potent nucleophile and can be used in similar applications as the Grignard reagent.

Reactions at the Pyrazole Nitrogen (N-Alkylation, N-Arylation)

The pyrazole ring contains two nitrogen atoms, and while one is substituted with a cyclopentyl group, the other (N2) possesses a lone pair of electrons and can participate in reactions. However, in the case of 1-substituted pyrazoles like this compound, further N-alkylation or N-arylation at the N2 position would lead to the formation of a pyrazolium (B1228807) salt.

The N-alkylation of pyrazoles can be achieved using various alkylating agents, and the regioselectivity is influenced by steric and electronic factors. publish.csiro.aumdpi.com For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained. mdpi.com Methods for N-alkylation include using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org Copper-catalyzed N-arylation, such as the Ullmann condensation, is a common method for introducing aryl groups onto the pyrazole nitrogen. organic-chemistry.orgacs.org These reactions typically employ a copper catalyst, a ligand, and a base to couple the pyrazole with an aryl halide. organic-chemistry.orgacs.org

Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., Nitration, Sulfonation, Vilsmeier-Haack Formylation)

The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For 1,3-disubstituted pyrazoles, the C4-position is generally the most favorable site for electrophilic attack. researchgate.netrrbdavc.org

Nitration

Nitration of the pyrazole ring introduces a nitro group (-NO2), a versatile functional group that can be further transformed. The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid, or with nitric acid in acetic anhydride. cdnsciencepub.comsemanticscholar.orgresearchgate.net The conditions can influence the outcome, with harsher conditions sometimes leading to substitution on other parts of the molecule if applicable. cdnsciencepub.com For 1-phenylpyrazole, nitration with mixed acids can lead to substitution on the phenyl ring, while nitration with "acetyl nitrate" favors substitution at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the pyrazole ring. This is typically achieved by treating the pyrazole with fuming sulfuric acid (oleum). The resulting pyrazolesulfonic acids are useful intermediates in the synthesis of dyes and pharmaceuticals. Recent methods have also explored transition-metal-free syntheses of sulfonated pyrazoles from sulfonyl hydrazides and other precursors. acs.orgnih.govacs.orgthieme-connect.com

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. thieme-connect.comthieme-connect.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). thieme-connect.comigmpublication.org For pyrazoles, this reaction generally occurs at the C4-position, yielding 4-formylpyrazole derivatives. thieme-connect.comnih.govarkat-usa.org These formylated pyrazoles are valuable precursors for the synthesis of a variety of other heterocyclic compounds. nih.gov

Transformations of the Cyclopentyl Substituent (e.g., Oxidation, Functionalization)

Direct functionalization of the N-cyclopentyl substituent on the pyrazole ring is a challenging synthetic endeavor due to the general inertness of C(sp³)–H bonds. Literature specifically detailing the transformation of the cyclopentyl group on this compound is scarce. However, by drawing parallels with the chemistry of other N-alkylated heterocycles and general principles of organic chemistry, potential reactive pathways can be inferred.

Oxidation:

The cyclopentyl group, being a saturated hydrocarbon ring, is resistant to mild oxidizing agents. Under harsh oxidative conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the alkyl side chain of alkyl-substituted aromatic compounds can be cleaved to yield a carboxylic acid at the point of attachment. youtube.comyoutube.com In the case of 1-cyclopentyl-1H-pyrazole, such a reaction would likely lead to the cleavage of the cyclopentyl ring and the formation of a carboxylic acid at the N1 position of the pyrazole, a reaction that would fundamentally alter the parent molecule.

A more controlled oxidation might be achievable through enzymatic processes, which are known to hydroxylate specific positions on alkyl chains. researchgate.net For instance, enzymatic systems in rabbit liver have been shown to oxidize p-nitrotoluene to p-nitrobenzyl alcohol. researchgate.net A similar biocatalytic approach could potentially introduce a hydroxyl group onto the cyclopentyl ring of this compound, creating a handle for further functionalization.

C–H Functionalization:

Modern synthetic methods involving transition-metal-catalyzed C–H functionalization offer a more direct route to modify the cyclopentyl group. nih.govrsc.org While this field has rapidly expanded for the functionalization of C(sp²)–H bonds on aromatic rings, the selective functionalization of C(sp³)–H bonds on an alkyl substituent remains a significant challenge. Such reactions often require directing groups to achieve regioselectivity. In the context of this compound, the pyrazole ring itself could potentially act as a directing group, guiding a metal catalyst to activate a C–H bond on the cyclopentyl ring, most likely at the C1 position due to proximity.

Lithiation of the N-Alkyl Group:

Under kinetically controlled conditions, the lithiation of N-alkylpyrazoles can occur at the α-carbon of the alkyl substituent. For instance, the reaction of 1-methylpyrazole (B151067) with n-butyllithium in THF under kinetic control leads to functionalization at the methyl group. nih.gov By analogy, it is plausible that under similar conditions, this compound could be deprotonated at the C1 position of the cyclopentyl ring, creating a nucleophilic center that can react with various electrophiles.

Table 1: Potential (Inferred) Transformations of the Cyclopentyl Substituent
Reaction TypePotential ReagentsExpected Product TypeComment
Oxidation (Harsh)KMnO₄, H₂CrO₄Ring-opened carboxylic acid at N1Based on analogy with side-chain oxidation of alkylbenzenes. youtube.comyoutube.com
Oxidation (Enzymatic)Biocatalysts (e.g., P450 enzymes)Hydroxylated cyclopentyl groupHypothetical, based on known enzymatic C-H hydroxylations. researchgate.net
C-H FunctionalizationTransition metal catalysts (e.g., Pd, Rh)Functionalized cyclopentyl group (e.g., arylated, acylated)Requires specific catalytic systems; regioselectivity is a challenge. nih.govrsc.org
Lithiation (Kinetic)n-BuLi (kinetic control)1-Lithio-cyclopentyl pyrazole intermediateInferred from studies on 1-methylpyrazole. nih.gov

Chemo- and Regioselectivity in Complex Reaction Systems Utilizing this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its synthetic applications. The molecule possesses a nucleophilic N2 atom, acidic protons at the C4 and C5 positions of the pyrazole ring, a C3-bromo substituent amenable to cross-coupling and metal-halogen exchange, and the aforementioned potential reactivity of the cyclopentyl group.

Electrophilic Substitution:

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. youtube.com Therefore, reactions such as nitration, sulfonation, or halogenation would be expected to proceed at the C4 position of this compound, provided the electrophile is not intercepted by the N2 atom.

Metalation and Subsequent Functionalization:

Directed ortho-metalation (DoM) and related deprotonation reactions are powerful tools for the regioselective functionalization of heterocycles. For pyrazole derivatives, the regioselectivity of lithiation is highly dependent on the reaction conditions and the substituents present.

C5-Lithiation: Under thermodynamically controlled conditions, lithiation of 1-methylpyrazole occurs at the C5 position. nih.gov Furthermore, studies on 4-bromo-1-phenylsulphonylpyrazole have shown that it can be regioselectively metalated at the C5 position. rsc.org This suggests that the C5 position of this compound is a likely site for deprotonation with a strong base under thermodynamic control, creating a nucleophile that can be trapped with various electrophiles.

Halogen-Metal Exchange: The bromine atom at the C3 position can undergo halogen-metal exchange with organolithium reagents, which would generate a 3-lithiated pyrazole species. This provides a route to introduce substituents specifically at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov This is one of the most predictable and widely used transformations for halo-pyrazoles. Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) would be expected to occur selectively at the C3 position, leaving the other positions of the molecule intact. The choice of catalyst, ligand, and reaction conditions can be tuned to optimize these transformations. nih.gov

Table 2: Predicted Chemo- and Regioselectivity of this compound
Reaction TypeReactive SiteTypical Reagents/ConditionsExpected OutcomeReference for Analogy
Electrophilic SubstitutionC4-HHNO₃/H₂SO₄, Br₂Substitution at C4General pyrazole reactivity. youtube.com
Palladium-Catalyzed Cross-CouplingC3-BrPd catalyst, boronic acid (Suzuki) or alkyne (Sonogashira)Formation of a new C-C bond at C3General reactivity of halo-aromatics. mdpi.comnih.gov
Lithiation (Thermodynamic)C5-Hn-BuLi (thermodynamic control)Formation of a 5-lithiated intermediateStudies on 1-methylpyrazole. nih.gov
Halogen-Metal ExchangeC3-Brt-BuLi or 2 eq. n-BuLiFormation of a 3-lithiated intermediateGeneral reactivity of aryl bromides.
Lithiation (Kinetic)C1-H of cyclopentyln-BuLi (kinetic control)Formation of a 1-lithio-cyclopentyl intermediateStudies on 1-methylpyrazole. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Bromo 1 Cyclopentyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques for Connectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-1-cyclopentyl-1H-pyrazole, ¹H and ¹³C NMR spectra offer a definitive fingerprint of its molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the cyclopentyl group. The pyrazole ring protons, typically appearing as doublets, are anticipated in the aromatic region of the spectrum. The cyclopentyl group protons would present as a set of multiplets in the aliphatic region, with the methine proton attached to the nitrogen atom appearing at a characteristically downfield-shifted position due to the deshielding effect of the adjacent heteroatom.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region, with their chemical shifts influenced by the bromine substituent and the nitrogen atoms. The C-Br carbon, in particular, would show a characteristic shift. The aliphatic carbons of the cyclopentyl ring will appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the definitive placement of the cyclopentyl group on the N1 position of the pyrazole ring and confirming the position of the bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazole H-4 6.3 - 6.5 d
Pyrazole H-5 7.4 - 7.6 d
Cyclopentyl CH (N-CH) 4.5 - 4.8 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-3 95 - 100
Pyrazole C-4 110 - 115
Pyrazole C-5 130 - 135
Cyclopentyl C-1 (N-CH) 60 - 65
Cyclopentyl C-2/C-5 32 - 36

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) provides valuable structural information. The molecular ion peak would be prominent, and key fragmentation pathways can be predicted. A primary fragmentation would likely involve the loss of the cyclopentyl group, resulting in a bromopyrazole radical cation. Subsequent fragmentation could involve the loss of a bromine radical or the cleavage of the pyrazole ring.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

m/z Proposed Fragment
214/216 [M]⁺ (Molecular Ion)
147/149 [M - C₅H₉]⁺
135 [M - Br]⁺

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the pyrazole ring and the cyclopentyl group would appear in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are anticipated in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the N-cyclopentyl bond would also be observable. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyrazole ring and the C-C vibrations of the cyclopentyl group would be expected to show strong Raman signals.

Table 4: Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
C-H Stretch (Aromatic) 3050 - 3150 3050 - 3150
C-H Stretch (Aliphatic) 2850 - 2980 2850 - 2980
C=N/C=C Stretch (Pyrazole) 1400 - 1600 1400 - 1600
C-N Stretch 1250 - 1350 1250 - 1350

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The pyrazole ring is expected to be essentially planar. The cyclopentyl ring can adopt various conformations, such as an envelope or twist conformation, to minimize steric strain. The orientation of the cyclopentyl group relative to the pyrazole ring is a key conformational feature that would be determined by X-ray analysis. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or halogen bonding involving the bromine atom, would also be revealed, providing insights into the crystal packing.

Table 5: Expected Crystallographic Parameters (based on related structures)

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-Br Bond Length ~1.90 Å
C-N (ring) Bond Lengths ~1.33 - 1.38 Å
N-N Bond Length ~1.35 Å

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely be suitable. Detection can be achieved using a UV detector, monitoring at a wavelength where the pyrazole ring exhibits strong absorbance. The retention time of the main peak would be a characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

GC analysis, suitable for volatile and thermally stable compounds, could also be employed. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The retention time and peak purity would be assessed, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. These techniques are also crucial for separating the target compound from any starting materials, by-products, or potential regioisomers that may have formed during synthesis.

Table 6: Typical Chromatographic Conditions for Analysis

Technique Column Mobile Phase/Carrier Gas Detection
HPLC C18, 5 µm, 4.6 x 150 mm Acetonitrile/Water gradient UV at 254 nm

Theoretical and Computational Chemistry Studies of 3 Bromo 1 Cyclopentyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For 3-Bromo-1-cyclopentyl-1H-pyrazole, such studies would be instrumental in understanding its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic transitions. An FMO analysis of this compound would reveal the distribution of electron density in these key orbitals. It is anticipated that the HOMO would be distributed across the pyrazole (B372694) ring, with significant contributions from the nitrogen and bromine atoms, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is expected to be located primarily on the pyrazole ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability and predict the energy required for electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterExpected Value RangeSignificance
HOMO Energy-6.5 to -7.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.5 to 6.5 eVRelates to chemical reactivity and stability

Note: The values in this table are hypothetical and represent typical ranges for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.

Electrostatic Potential (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map would visually represent the charge distribution on the molecular surface of this compound. Regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the nitrogen atoms and the bromine atom, which are prone to electrophilic interaction. Positive potential regions (blue) would highlight electron-deficient areas, likely around the hydrogen atoms of the pyrazole and cyclopentyl rings, suggesting sites for nucleophilic interaction. This analysis would be invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems and crystal engineering.

Computational Studies of Reaction Mechanisms and Transition State Analysis

Computational chemistry can be employed to model potential reaction pathways involving this compound. For instance, transition state analysis could elucidate the mechanisms of nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the pyrazole ring. By calculating the activation energies for different potential reactions, it would be possible to predict the most likely products and optimize reaction conditions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, would provide a valuable reference for experimental data, aiding in the structural confirmation and assignment of signals.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra would allow for the assignment of vibrational modes to specific functional groups and motions within the molecule. This would complement experimental spectroscopic data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the chromophores present in the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of pyrazole derivatives typically explore the conformational space of the molecule, identifying stable and transient geometries. eurasianjournals.com For this compound, a key area of interest would be the conformational flexibility of the cyclopentyl ring and its orientation relative to the pyrazole ring. The puckering of the cyclopentane (B165970) ring and the rotation around the C-N bond connecting it to the pyrazole are expected to be the primary modes of motion. These dynamics are influenced by the steric bulk of the bromine atom and the electronic properties of the pyrazole ring.

Key parameters analyzed in MD simulations to understand the dynamic behavior of a molecule include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). nih.govresearchgate.net

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over the course of the simulation from a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state. For a relatively small molecule like this compound, the RMSD of the backbone atoms would be expected to remain low, indicating structural integrity. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of a molecule by measuring the fluctuation of each atom around its average position. In this compound, higher RMSF values would be anticipated for the atoms of the cyclopentyl ring, particularly the hydrogens, reflecting their greater mobility compared to the more rigid pyrazole ring. The bromine atom, due to its larger mass, would likely exhibit lower fluctuation. researchgate.net

The following table outlines the typical parameters investigated in molecular dynamics simulations of pyrazole derivatives and their significance in understanding the dynamic behavior of this compound.

ParameterDescriptionExpected Behavior for this compound
Root-Mean-Square Deviation (RMSD) Measures the overall structural stability of the molecule during the simulation.The pyrazole ring is expected to show low RMSD values, indicating rigidity. The cyclopentyl ring may exhibit slightly higher RMSD until it settles into a preferred conformation.
Root-Mean-Square Fluctuation (RMSF) Indicates the flexibility of different parts of the molecule.The atoms of the cyclopentyl ring are expected to have higher RMSF values compared to the atoms of the pyrazole ring, signifying greater conformational freedom.
Radius of Gyration (Rg) Measures the compactness of the molecule.A stable Rg value over time would suggest that the molecule maintains a consistent overall shape.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate conformational changes that expose or bury certain parts of the molecule.
Hydrogen Bonds Analysis of intramolecular and intermolecular hydrogen bond formation and lifetime.While not a primary feature of this molecule, weak intramolecular C-H···N or C-H···Br interactions might be observed, influencing conformational preferences.
Dihedral Angle Analysis Tracks the rotation around specific bonds.Analysis of the dihedral angles within the cyclopentyl ring would reveal its puckering behavior (e.g., envelope or twist conformations). The dihedral angle of the C-N bond connecting the two rings would describe the rotational orientation of the cyclopentyl group.

In the context of drug design and materials science, understanding the dynamic behavior of this compound is critical. MD simulations can predict how the molecule might interact with a biological target, such as a protein binding pocket, by revealing its preferred conformations and dynamic flexibility. nih.gov For instance, the orientation of the bromine atom and the cyclopentyl group can significantly influence binding affinity and selectivity. Similarly, in materials science, the dynamic properties of the molecule can affect its packing in a crystal lattice and its bulk material properties.

While the specific dynamic properties of this compound await dedicated computational studies, the established methodologies for simulating pyrazole derivatives provide a robust framework for future investigations into its behavior at an atomic level. eurasianjournals.comtandfonline.com

Advanced Applications As Synthetic Intermediates and Chemical Building Blocks

Precursor in the Synthesis of Diverse N-Heterocyclic Scaffolds and Fused Ring Systems

The 3-bromopyrazole moiety is a well-established starting point for the construction of more elaborate heterocyclic structures, particularly fused ring systems. The bromine atom at the C3 position acts as a crucial "handle" for a variety of chemical transformations that enable the annulation of additional rings onto the pyrazole (B372694) core.

One of the primary strategies involves palladium-catalyzed cross-coupling reactions. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in building complex heterocyclic frameworks. For instance, a 3-bromopyrazole derivative can undergo Suzuki or Negishi cross-coupling to introduce a new substituent, which can then participate in an intramolecular cyclization to form a fused ring. rsc.orgrsc.org

A prominent application is in the synthesis of pyrazolopyridines, a class of bicyclic heterocycles with significant interest in medicinal chemistry. mdpi.comnih.gov Synthetic strategies often involve constructing a pyridine (B92270) ring onto a pre-existing pyrazole. mdpi.com A compound like 3-Bromo-1-cyclopentyl-1H-pyrazole could be functionalized at the bromine position and then cyclized to yield a pyrazolo[3,4-b]pyridine derivative. mdpi.comnih.gov Similarly, reaction sequences involving other bromo-substituted pyrazoles have been used to create fused systems like pyrazolo[4,3-e] acs.orgnih.govnih.govtriazolo[4,3-c]pyrimidines through oxidative cyclization and rearrangement reactions. nih.gov

The synthesis of these fused systems is often modular, allowing for the creation of diverse molecular libraries. By starting with 5-aminopyrazoles and reacting them with various electrophiles like alkynyl aldehydes, chemists can achieve different halogen-functionalized pyrazolo[3,4-b]pyridines, demonstrating the flexibility of the pyrazole core in building complex scaffolds. nih.gov

Role in Multi-Step Organic Synthesis of Complex Molecular Architectures

The utility of 3-bromopyrazole derivatives extends to their role as key intermediates in the multi-step synthesis of complex organic molecules, most notably in the agrochemical industry. google.comchemicalbook.com The synthesis of modern insecticides such as chlorantraniliprole (B1668704) (Rynaxypyr) and cyantraniliprole (B1669382) relies heavily on intermediates derived from 3-bromopyrazoles. google.comchim.it

The synthesis of chlorantraniliprole involves the creation of a key intermediate, 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid. google.comchim.it This demonstrates a sophisticated multi-step sequence where the 3-bromopyrazole scaffold is first constructed and then intricately functionalized. Although the commercial synthesis uses a 1-pyridinyl substituent instead of a 1-cyclopentyl group, the underlying chemical principles are the same. The bromine atom is essential for the final molecular structure and activity. google.com

The general strategy involves several key transformations:

Formation of the pyrazole ring: Often achieved through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. google.com

Bromination: Introduction of the bromine atom at the C3 position. google.com

N-Arylation/Alkylation: Attachment of the desired group (like cyclopentyl) to the nitrogen atom.

Further Functionalization: Reactions such as carboxylation at the C5 position, followed by amide bond formation to connect the pyrazole moiety to other parts of the final molecule. google.comchim.it

The robustness of the 3-bromopyrazole unit allows it to be carried through multiple reaction steps under mild conditions, making it an ideal building block for achieving complex molecular architectures with high efficiency and yield. google.com

Utilization in Ligand Design for Organometallic and Coordination Chemistry

Pyrazoles are a cornerstone in the field of coordination chemistry, widely used as ligands for a vast array of metal ions due to the presence of a basic, pyridine-like nitrogen atom available for coordination. researchgate.netresearchgate.net The N-substituted pyrazole, this compound, fits into this class of compounds and can serve as a monodentate ligand, binding to a metal center through its unsubstituted nitrogen atom.

The true versatility of pyrazole derivatives in ligand design is realized when multiple pyrazole units are incorporated into a single molecule to create chelating or polydentate ligands. researchgate.netbath.ac.uk A well-known class of such ligands is the "scorpionates," or tris(pyrazolyl)borates, where three pyrazole rings are attached to a central boron atom. Research on scorpionate ligands has demonstrated that substituents on the pyrazole ring, such as alkyl groups (e.g., cyclohexyl, which is sterically similar to cyclopentyl) and bromine atoms, can be used to fine-tune the steric and electronic properties of the resulting metal complexes. acs.orgnih.gov

For example, ligands based on 3-cyclohexyl-4-bromopyrazole have been synthesized and used to form complexes with various transition metals like cobalt, nickel, and copper. acs.orgnih.gov These substitutions influence the geometry and reactivity of the metal center. The presence of a bulky group like cyclopentyl at the N1 position and a bromine atom at the C3 position on this compound allows it to be a precursor for such tailored ligands. These ligands can stabilize different oxidation states and coordination geometries of metals, making them useful in catalysis and material science. acs.orgnih.gov The azomethine group in Schiff bases derived from pyrazoles also facilitates coordination with metal ions, creating stable complexes used as catalysts. researchgate.net

Application in Material Science (e.g., as a precursor for functional polymers, optoelectronic materials)

The pyrazole ring is not only a key component in biological and catalytic applications but also a valuable scaffold in material science. Pyrazole derivatives are known to exhibit properties such as luminescence and fluorescence, making them candidates for optoelectronic materials like organic light-emitting diodes (OLEDs). nih.gov

While specific data on this compound is limited, related pyrazole structures have shown promise. For instance, a structurally similar compound, 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, has been identified as a potential building block for synthesizing conductive polymers. The incorporation of pyrazole units into polymer chains can enhance properties like thermal stability. The rigid, aromatic nature of the pyrazole ring can restrict polymer chain mobility, leading to improved mechanical characteristics and higher glass transition temperatures (Tg).

The bromine atom on the pyrazole ring offers a convenient point for polymerization or for grafting the molecule onto other materials. Through reactions like Suzuki or Stille coupling, the pyrazole unit can be incorporated into conjugated polymer backbones, which are essential for creating materials with specific electronic or optical properties. This functional handle allows for the rational design of new polymers and nanomaterials where the pyrazole moiety imparts desirable characteristics. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-1-cyclopentyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with cyclopentyl-substituted carbonyl intermediates. For bromination, NBS (N-bromosuccinimide) in DMF at 0–5°C under inert atmosphere is effective. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification . Critical parameters include temperature control (<5°C to avoid side reactions) and stoichiometric ratios (1:1.2 substrate:NBS). Yield optimization may require iterative adjustment of reaction time (e.g., 12–24 hours) and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : The cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm (1H) and δ 20–35 ppm (13C). The pyrazole C3-bromo substituent deshields adjacent protons, producing distinct doublets (J ≈ 2.0 Hz) at δ 7.8–8.2 ppm.
  • HRMS : Look for molecular ion peaks at m/z [M+H]+ with isotopic patterns confirming bromine (1:1 ratio for 79Br/81Br).
  • IR : N-H stretches (≈3150 cm⁻¹) and C-Br vibrations (≈550 cm⁻¹) are diagnostic. Cross-validate with XRD (if crystalline) for unambiguous confirmation .

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer : Use HPLC (C18 column, MeCN/H2O mobile phase) with UV detection at 254 nm. Monitor for degradation products (e.g., debrominated analogs). Store under argon at –20°C in amber vials to prevent light-induced decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How does the puckered conformation of the cyclopentyl ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The cyclopentyl ring adopts non-planar puckered conformations (e.g., envelope or twist-boat), quantified using Cremer-Pople parameters (e.g., θ, φ). DFT calculations (B3LYP/6-311+G*) reveal that puckering increases steric hindrance near the pyrazole’s C3-bromo site, reducing accessibility for Suzuki-Miyaura coupling. Experimental validation via X-ray crystallography (Mercury CSD software) can correlate puckering amplitude (q ≈ 0.5 Å) with reaction kinetics .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Buchwald-Hartwig aminations involving this compound?

  • Methodological Answer : Discrepancies often arise from ligand choice (e.g., XPhos vs. SPhos) and solvent polarity. Systematic screening using Design of Experiments (DoE) is advised:
  • Variables : Pd source (Pd(OAc)₂ vs. Pd2(dba)3), base (Cs2CO3 vs. K3PO4), ligand loading (2–10 mol%).
  • Output : Monitor conversion via GC-MS. Contradictory data may stem from trace moisture (use molecular sieves) or oxygen sensitivity (strict inert conditions) .

Q. How can computational modeling predict the regioselectivity of nucleophilic substitution at the C3-bromo position?

  • Methodological Answer : Perform Fukui function analysis (Gaussian 16, B3LYP/def2-SVP) to identify electrophilic centers. The C3-bromo site typically shows higher f⁺ values (>0.25) than C5. Solvent effects (PCM model for DMSO) further polarize the pyrazole ring, favoring SNAr at C6. Validate with kinetic isotopic studies (kH/kD ≈ 1.0 for non-deuterated solvent) .

Q. What crystallographic tools are most effective for analyzing intermolecular interactions in this compound derivatives?

  • Methodological Answer : Use Mercury CSD 2.0 to:
  • Calculate Hirshfeld surfaces for visualizing Br···H-C contacts.
  • Quantify packing motifs (e.g., π-stacking vs. halogen bonds) via Crystal Packing Similarity module.
  • Compare experimental XRD data with Cambridge Structural Database entries to identify isostructural analogs .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent NMR yields versus isolated yields in synthetic protocols?

  • Methodological Answer : Discrepancies often arise from volatile byproducts or unreacted starting materials. Implement orthogonal validation:
  • Quantitative 19F NMR (if fluorinated analogs exist).
  • Internal standard calibration (e.g., 1,3,5-trimethoxybenzene).
  • LC-MS tracking of reaction progress at timed intervals .

Q. What methodologies reconcile conflicting computational predictions and experimental reactivity data for halogenated pyrazoles?

  • Methodological Answer : Combine ab initio dynamics (CP2K) with experimental kinetic isotope effects (KIE). For example, if DFT predicts a barrier of 25 kcal/mol but observed KIE ≈ 1.0, revise the model to include solvent reorganization energy. Use multireference methods (CASSCF) for systems with strong electron correlation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.